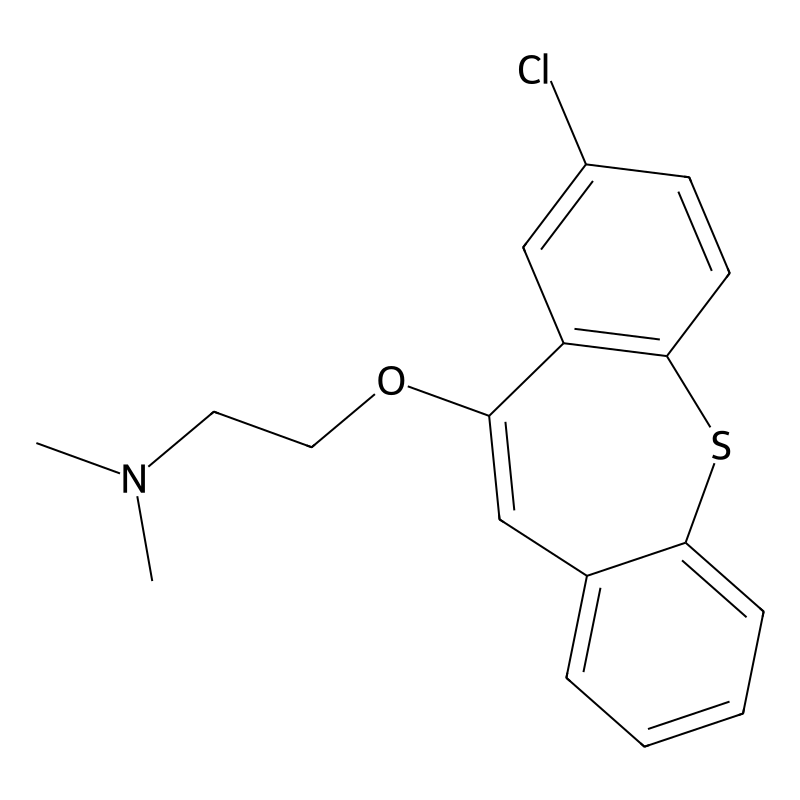

Zotepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Zotepine (CAS: 26615-21-4) is a dibenzothiepine-class atypical antipsychotic utilized extensively as a reference standard in neuropharmacology and transporter interaction studies. Structurally characterized by its high lipophilicity, Zotepine functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . Beyond its receptor binding profile, the compound is distinguished by the activity of its major metabolite, norzotepine, which inhibits presynaptic norepinephrine reuptake [1]. In laboratory settings, Zotepine is typically supplied as a crystalline solid that requires specific organic solvent protocols for dissolution prior to use in aqueous in vitro assays .

Generic substitution of Zotepine with other atypical antipsychotics, such as clozapine or olanzapine, fails in precise pharmacological and pharmacokinetic modeling due to distinct mechanistic and metabolic divergences. While clozapine and olanzapine share the 5-HT2A/D2 antagonism profile, they lack the potent norepinephrine reuptake inhibition (NRI) generated by Zotepine’s active metabolite, norzotepine [1]. Consequently, substituting Zotepine with these analogs in preclinical models will omit the noradrenergic modulation critical to its specific efficacy profile. Furthermore, Zotepine actively inhibits the human organic cation transporter 1 (hOCT1), a property not uniformly shared across the atypical class, making it non-interchangeable in standardized drug-drug interaction (DDI) and hepatic clearance screening assays [2].

References

- [1] Shobo M, et al. Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake. J Pharmacol Exp Ther. 2010;333(3):772-781.

- [2] Haenisch B, et al. Interaction of antidepressant and antipsychotic drugs with the human organic cation transporters hOCT1, hOCT2 and hOCT3. Naunyn Schmiedebergs Arch Pharmacol. 2012;385(10):1017-1023.

In Vivo Receptor Occupancy: 5-HT2A vs. D2 Ratio

Zotepine exhibits a distinct atypical binding profile characterized by high affinity for both serotonin 5-HT2A (Ki = 2.6 nM) and dopamine D2 (Ki = 2.3–8.0 nM) receptors. In comparative in vivo assays, Zotepine maintains a serotonin-dominant occupancy profile with a 5-HT2A/D2 (S/D) ratio of 1.2 [1]. In contrast, the first-generation benchmark chlorpromazine, despite showing atypical-like affinity in vitro, loses this profile in vivo, yielding an S/D ratio of <1.0 [1].

| Evidence Dimension | In vivo 5-HT2A/D2 occupancy ratio (S/D ratio) |

| Target Compound Data | Zotepine (S/D ratio = 1.2) |

| Comparator Or Baseline | Chlorpromazine (S/D ratio < 1.0) |

| Quantified Difference | Zotepine maintains >1.0 serotonin-dominant occupancy in vivo, whereas chlorpromazine shifts to <1.0. |

| Conditions | In vivo plasma and receptor activity assays |

Validates Zotepine as a reliable reference standard for modeling true atypical antipsychotic receptor dynamics in vivo, avoiding the in vitro/in vivo discrepancy seen with chlorpromazine.

Norepinephrine Reuptake Inhibition (NRI) via Active Metabolite

Unlike other atypical antipsychotics such as clozapine and olanzapine, Zotepine undergoes extensive metabolism to norzotepine, which acts as a potent norepinephrine reuptake inhibitor (NET) [1]. This dual mechanism bridges 5-HT2A/D2 antagonism with antidepressant-like NRI activity [1]. This distinct metabolic and pharmacological profile prevents direct substitution with standard atypicals in models assessing combined monoaminergic pathways.

| Evidence Dimension | Norepinephrine transporter (NET) inhibition |

| Target Compound Data | Zotepine (via norzotepine) exhibits potent NET inhibition |

| Comparator Or Baseline | Clozapine and Olanzapine (lack significant NET inhibition) |

| Quantified Difference | Zotepine provides dual antipsychotic and antidepressant-like NRI mechanisms absent in mainstream in-class substitutes. |

| Conditions | Monoamine transporter uptake assays |

Essential for researchers designing preclinical models that require simultaneous modulation of dopaminergic, serotonergic, and noradrenergic pathways.

Solubility Limits and Aqueous Assay Preparation

Zotepine is highly lipophilic and sparingly soluble in aqueous buffers, necessitating specific formulation protocols for in vitro assays. It achieves high solubility in DMSO (≥20 mg/mL) and ethanol (~10 mg/mL) . However, when diluted into aqueous media, its maximum solubility drops to approximately 0.25 mg/mL (in a 1:3 ethanol:PBS pH 7.2 solution), and the resulting aqueous solutions are stable for less than 24 hours .

| Evidence Dimension | Maximum aqueous solubility and stability |

| Target Compound Data | Zotepine (~0.25 mg/mL in 1:3 EtOH:PBS; <24h stability) |

| Comparator Or Baseline | Highly water-soluble reference salts (baseline) |

| Quantified Difference | Requires organic pre-dissolution and strictly fresh daily preparation to prevent precipitation. |

| Conditions | In vitro assay buffer preparation (PBS, pH 7.2) |

Prevents costly assay failures by ensuring buyers implement proper solvent protocols and avoid storing aqueous stock solutions.

Inhibition of Human Organic Cation Transporter 1 (hOCT1)

Zotepine is an active inhibitor of the human organic cation transporter 1 (hOCT1), a critical hepatic transporter involved in the clearance of cationic drugs. In HEK293 cells stably expressing hOCT1, Zotepine significantly inhibits the uptake of substrates like MPP+ [1]. This interaction profile differentiates Zotepine from antipsychotics that do not interact with hOCT1, making it a necessary inclusion in comprehensive DDI screening panels.

| Evidence Dimension | hOCT1-mediated uptake inhibition |

| Target Compound Data | Zotepine (active hOCT1 inhibitor) |

| Comparator Or Baseline | Non-inhibitory antipsychotics |

| Quantified Difference | Zotepine actively blocks hOCT1-mediated transport, altering the pharmacokinetic profile of co-administered cationic substrates. |

| Conditions | [(3)H]-MPP(+) uptake assay in hOCT1-expressing HEK293 cells |

Critical for procurement in ADME/Tox labs evaluating hepatic transporter-mediated drug-drug interactions.

Preclinical Benchmarking of Atypical Antipsychotics

Zotepine is utilized as a reference standard in D2 and 5-HT2A receptor binding assays, providing a validated baseline for serotonin-dominant (S/D) occupancy ratios in vivo [1].

Monoamine Transporter and Antidepressant-Like Modeling

Due to the potent NET inhibition of its metabolite norzotepine, Zotepine is procured for neuropharmacological models investigating the integration of antipsychotic and antidepressant pathways [2].

Hepatic Transporter DDI Screening

Zotepine is applied in ADME/Tox workflows as an hOCT1 inhibitor to evaluate the hepatic clearance and potential drug-drug interactions of novel cationic therapeutics [3].

In Vitro Assay Formulation Development

Used as a highly lipophilic model compound to test self-microemulsifying drug delivery systems (SMEDDS) and cyclodextrin complexes aimed at improving aqueous solubility and bioavailability .

References

- [1] Gen K, et al. Comparison of the anti-dopamine D2 and anti-serotonin 5-HT2A activities of chlorpromazine, bromperidol, haloperidol, risperidone, zotepine, perospirone, and olanzapine. Jpn J Clin Psychopharmacol. 2002.

- [2] Shobo M, et al. Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake. J Pharmacol Exp Ther. 2010;333(3):772-781.

- [3] Haenisch B, et al. Interaction of antidepressant and antipsychotic drugs with the human organic cation transporters hOCT1, hOCT2 and hOCT3. Naunyn Schmiedebergs Arch Pharmacol. 2012;385(10):1017-1023.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AX - Other antipsychotics

N05AX11 - Zotepine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Only small amounts of the unchanged zotepine are excreted in the urine and fecal excretion through the bile is the main route of elimination of both the unchanged drug and its metabolites.

The apparent volume of distribution of zotepine is 109 L/kg.

The apparent oral clearance of zotepine is 4.6 mg/h.kg.

Metabolism Metabolites

Zotepine has known human metabolites that include Zotepine N-oxide, 2-hydroxy-zotepine, Norzotepine, 3-hydroxy-zotepine, and Zotepine -oxide.

Wikipedia

Biological Half Life

Dates

Age effect of antipsychotic medications on the risk of sudden cardiac death in patients with schizophrenia: A nationwide case-crossover study

Pao-Huan Chen, Shang-Ying Tsai, Chun-Hung Pan, Chi-Kang Chang, Sheng-Shiang Su, Chiao-Chicy Chen, Chian-Jue KuoPMID: 32678459 DOI: 10.1111/pcn.13116

Abstract

Research regarding the effects of age in patients with schizophrenia taking antipsychotics on the risk of sudden cardiac death is lacking. We determined the effect of patient age on the association between exposure to antipsychotics and the risk of sudden cardiac death in a nationwide schizophrenia cohort.From the Taiwan National Health Insurance Research Database and Department of Health Death Certification System, data of 1836 patients with schizophrenia who had experienced sudden cardiac death between 2000 and 2016 were included. A case-crossover design by using a 14-day window was applied, and subgroup analyses were performed by stratifying patients into three age subgroups (<45, 45-65, and >65 years) to assess the effect of age on the risk of sudden cardiac death in patients taking antipsychotics.

No association between exposure to antipsychotic agents and sudden cardiac death risk was found in patients aged >65 years who were characterized by a high burden of medical illnesses. However, zotepine significantly increased the risk of sudden cardiac death in patients aged <45 years (adjusted relative risk [RR] = 2.68, P = 0.046). Flupentixol (adjusted RR = 5.30, P = 0.004) and risperidone (adjusted RR = 1.68, P = 0.01) significantly elevated the risk of sudden cardiac death in patients aged 45-65 years.

This study suggests that individual antipsychotics pose different risks of sudden cardiac death in patients with schizophrenia across their lifespan. Clinicians should consider patient age when evaluating the risks and benefits of antipsychotic treatment.

Enhanced Pharmacokinetic Activity of Zotepine via Nanostructured Lipid Carrier System in Wistar Rats for Oral Application

Cernam Tirumalesh, Dinesh Suram, Narendar Dudhipala, Nagaraj BanalaPMID: 32096755 DOI: 10.2174/2211738508666200225113359

Abstract

Zotepine (ZT) is a substituted dibenzothiepine tricyclic molecule and second generation antipsychotic drug. It is available as the parenteral and oral solid dosage form, but, orally administered ZT has a poor oral bioavailability (10%) that might be due to either poor water solubility, high lipophilicity (Log P 4) and also first-pass hepatic metabolism.The oral bioavailability of ZT was improved by loading into a nanostructured lipid carriers (NLCs) system.

Hot homogenization with probe sonication method was used for the preparation of ZT-NLCs formulations and characterized for an optimal system based on physicochemical characteristics and in vitro release. Differential scanning calorimetry (DSC), X-ray diffraction (XRD) analysis, and scanning electron microscopy (SEM) studies were used to confirm the crystalline nature and shape of the optimized ZT-NLC formulation. The physical stability of the optimized ZT-NLC formulation was evaluated at the refrigerator and room temperature over two months. Furthermore, in vivo pharmacokinetic (PK) studies of optimized ZT-NLC and ZT coarse suspension (ZT-CS) as control formulation, were conducted in male Wistar rats.

The optimized formulation of ZT-NLC showed Z-avg, PDI, ZP of 145.8 ± 2.5 nm, 0.18 ± 0.05, -31.6 ± 1.8 mV, respectively. In vitro release studies indicated the sustained release of ZT. DSC and XRD studies revealed the conversion of ZT into an amorphous form. SEM studies showed the spherical shape of the ZT-NLC formulation. PK studies showed 1.8-folds improvement (p<0.05) in oral bioavailability when compared with ZTCS formulation.

Overall, the results established that NLCs could be used as a new alternative delivery vehicle for the oral delivery of ZT.

Co-administration of Magnesium Oxide Reduces the Serum Concentration of Hydrophobic Basic Drugs in Patients Treated with Antipsychotic Drugs

Hisahiro Yoshida, Minori Takahashi, Misuzu Honda, Hideaki Amayasu, Masazumi AndoPMID: 31155577 DOI: 10.1248/bpb.b18-00733

Abstract

Magnesium oxide (MgO) is a widely used laxative. Because many antipsychotic drugs are lipophilic-basic-compounds, their solubility decreases with increasing pH and changes markedly as the pH of the solution approaches their pK. It is highly important to clarify the effect of co-administration of MgO on the serum drug concentration for effective, safe, and appropriate medication therapy. However, the relationship between MgO administration and the serum concentration of antipsychotic drugs in patients with schizophrenia has not been reported. Therefore, in the present study, we investigated the effect of MgO administration on the concentration of antipsychotic drugs in the blood of patients with schizophrenia. The serum concentrations of biperiden, zotepine, and risperidone were assayed using an LC/MS system. The correlation between the daily dose of MgO and the relative-drug-concentration (rCp) in each patient was examined. As the MgO dose was increased, the risperidone concentration decreased. The correlation coefficient decreased for risperidone, zotepine, and biperiden, in the same order. To clarify the difference in the suppression potency of MgO on the three drugs, the relationship between the physical properties and the correlation coefficients of each drug was carefully examined. A strong correlation was observed between the pK

and the correlation coefficient. Patients with schizophrenia are often prescribed antipsychotic drugs, which have anticholinergic action and tend to suppress gastric acid secretion. We concluded that basic drug absorption might be suppressed due to an increase in the stomach pH following MgO administration. Therefore, MgO co-administration is better to avoid while taking antipsychotic drugs and anticholinergic drugs.

Zotepine-induced convulsion at a low dose in a case of paranoid schizophrenia

Mustafa Ali, Soumitra DasPMID: 29363876 DOI: 10.1111/pcn.12640

Abstract

Structures of the 5-HT

Kanako Terakado Kimura, Hidetsugu Asada, Asuka Inoue, Francois Marie Ngako Kadji, Dohyun Im, Chihiro Mori, Takatoshi Arakawa, Kunio Hirata, Yayoi Nomura, Norimichi Nomura, Junken Aoki, So Iwata, Tatsuro ShimamuraPMID: 30723326 DOI: 10.1038/s41594-018-0180-z

Abstract

Many drugs target the serotonin 2A receptor (5-HTR), including second-generation antipsychotics that also target the dopamine D

receptor (D

R). These drugs often produce severe side effects due to non-selective binding to other aminergic receptors. Here, we report the structures of human 5-HT

R in complex with the second-generation antipsychotics risperidone and zotepine. These antipsychotics effectively stabilize the inactive conformation by forming direct contacts with the residues at the bottom of the ligand-binding pocket, the movements of which are important for receptor activation. 5-HT

R is structurally similar to 5-HT

R but possesses a unique side-extended cavity near the orthosteric binding site. A docking study and mutagenic studies suggest that a highly 5-HT

R-selective antagonist binds the side-extended cavity. The conformation of the ligand-binding pocket in 5-HT

R significantly differs around extracellular loops 1 and 2 from that in D

R. These findings are beneficial for the rational design of safer antipsychotics and 5-HT

R-selective drugs.

Zotepine-associated vitamin B12 deficiency and pancytopenia

Ming-Wei Ling, Yao-Wen Liu, Ren-Hong Huang, Chih-Sung LiangPMID: 27872328 DOI: 10.1177/0004867416677585

Abstract

Zotepine-Associated Hypothermia in a Schizophrenic Inpatient

Ting-Ren Chen, Ying-Chang Chen, Wen-Chen OuyangPMID: 28277401 DOI: 10.1097/JCP.0000000000000686

Abstract

Systematic development of design of experiments (DoE) optimised self-microemulsifying drug delivery system of Zotepine

Hitesh Dalvadi, Nikita Patel, Komal ParmarPMID: 28452252 DOI: 10.1080/02652048.2017.1324920

Abstract

The aim of present investigation is to improve dissolution rate of poor soluble drug Zotepine by a self-microemulsifying drug delivery system (SMEDDS). Ternary phase diagram with oil (Oleic acid), surfactant (Tween 80) and co-surfactant (PEG 400) at apex were used to identify the efficient self-microemulsifying region. Box-Behnken design was implemented to study the influence of independent variables. Principal Component Analysis was used for scrutinising critical variables. The liquid SMEDDS were characterised for macroscopic evaluation, % Transmission, emulsification time and in vitro drug release studies. Optimised formulation OL1 was converted in to S-SMEDDS by using Aerosil200 as an adsorbent in the ratio of 3:1. The S-SMEDDS was characterised by SEM, DSC, globule size (152.1 nm), zeta-potential (-28.1 mV), % transmission study (98.75%), in vitro release (86.57%) at 30 min. The optimised solid SMEDDS formulation showed faster drug release properties as compared to conventional tablet of Zotepine.

XenoSite server: a web-available site of metabolism prediction tool

Matthew K Matlock, Tyler B Hughes, S Joshua SwamidassPMID: 25411327 DOI: 10.1093/bioinformatics/btu761

Abstract

Cytochrome P450 enzymes (P450s) are metabolic enzymes that process the majority of FDA-approved, small-molecule drugs. Understanding how these enzymes modify molecule structure is key to the development of safe, effective drugs. XenoSite server is an online implementation of the XenoSite, a recently published computational model for P450 metabolism. XenoSite predicts which atomic sites of a molecule--sites of metabolism (SOMs)--are modified by P450s. XenoSite server accepts input in common chemical file formats including SDF and SMILES and provides tools for visualizing the likelihood that each atomic site is a site of metabolism for a variety of important P450s, as well as a flat file download of SOM predictions.XenoSite server is available at http://swami.wustl.edu/xenosite.

Intranasal Zotepine Nanosuspension: intended for improved brain distribution in rats

Sravanthi Reddy Pailla, Sreekanth Talluri, Nagarjun Rangaraj, Ramdas Ramavath, Veerabhadra Swamy Challa, Nandkumar Doijad, Sunitha SampathiPMID: 31256410 DOI: 10.1007/s40199-019-00281-4

Abstract

Zotepine (ZTP), an antipsychotic drug is well tolerated and particularly effective for treating negative symptoms of psychosis. But is limited by low oral bioavailability caused by substantial first pass metabolism and thereby less amount of drug reaches the brain due to blood brain barrier (BBB).Since ZTP displays dose dependent side effects, purpose of the contemporary study is to develop zotepine loaded nanosuspension (ZTP-NS) for increased brain targeting in rats at lower doses.

ZTP-NS is prepared by two techniques viz., sonoprecipitation (SP) and combination technique (high pressure homogenization preceded by precipitation) by employing various stabilizers. Optimized ZTP-NS was characterized for particle size, solid state, morphology and solubility. In vitro drug release of ZTP and formulations was conducted using Franz diffusion cell. Stability study was performed at different temperature conditions. Pharmacokinetic study was performed in Wistar rats to determine the bioavailability and brain distribution of ZTP after intra-nasal (IN) and intravenous (IV) administration. Histopathology of brain was done after repeated administration of IN ZTP dispersion and NS up to 14 days.

The optimized ZTP-NS formulated with Pluronic F-127 (0.3%w/v), Hydroxypropyl methyl cellulose E15 (0.3%w/v) and soya lecithin (0.4%w/v) showed particle size of 519.26 ± 10.44 nm & 330.2 ± 12.90 nm and zeta potential of -21.7 ± 1.39 mV and - 18.26 ± 1.64 mV with sonoprecipitation and combination technique respectively. In vitro drug release was high (81.79 ± 3.23%) for ZTP-NS prepared by combination technique. Intranasal NS resulted in high brain concentrations of 8.6 fold (sonoprecipitation) and 10.79-fold hike in AUC

in contrast to intravenous ZTP solution. Histopathology results reveal no significant changes in brain microscopic images.

ZTP-NS was successfully developed, characterized and found that nanosuspension is a favorable approach for intranasal delivery of zotepine. Graphical abstract Graphical abstract representing zotepine drawbacks, nanosuspension preparation, characterization and pharmacokinetic study in rats.

Explore Compound Types

C7H6N2O4

C7H6N2O4